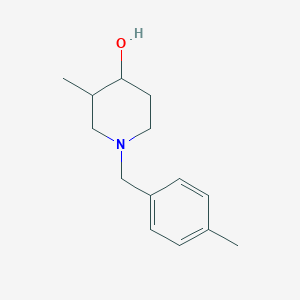
3-(aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one is a synthetic organic compound that has been studied for its potential applications in the field of drug design. This compound has been explored for its ability to interact with various receptors in the body and its potential to be used as a therapeutic agent in the medical field.
Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
3-(Aminomethyl)-8-fluoro-1-methylquinolin-2(1H)-one, a derivative of the quinoline family, has been the subject of various studies aimed at understanding its synthesis, structural modifications, and potential applications in scientific research. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
One area of focus has been the synthesis and structure-activity relationship of quinoline derivatives as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. For instance, Kasai et al. (2012) explored the synthesis and pharmacological evaluation of novel 3-aminomethylquinoline derivatives to reduce liabilities associated with the human ether-a-go-go-related gene (hERG) K(+) channel inhibition. The study led to the discovery of compounds with potent inhibitory activity against hMCHR1 and the ability to suppress food intake in diet-induced obesity (DIO) models in rats, highlighting the potential therapeutic applications of these derivatives in obesity management (Kasai et al., 2012).
Antiviral Activity
Another research direction has been the evaluation of quinoline derivatives for their antiviral activity. Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, assessing their antiviral activities against various viruses. While most compounds did not show significant activity, specific derivatives demonstrated effective suppression of influenza virus replication, indicating the potential of quinoline derivatives in developing antiviral agents (Ivashchenko et al., 2014).
Fluorescent Probes and Sensors
The synthesis and fluorescence properties of quinoline derivatives have also been investigated for potential applications as molecular fluorescent probes. Motyka et al. (2011) studied the fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, aiming to evaluate their usefulness as molecular fluorescent probes. The modifications on the amino group and the influence of various substituents on the fluorescence properties were explored, offering insights into the design of fluorescent markers for biochemical and medical applications (Motyka et al., 2011).
Catalysis and Chemical Transformations
Quinoline derivatives have also been utilized in catalytic processes and chemical transformations. For example, Kumar et al. (2019) reported on the Rh(III)-catalyzed regioselective methylation of unactivated C(sp3)-H bonds of 8-methylquinolines with organoboron reagents, demonstrating the versatility of quinoline derivatives in facilitating selective methylation reactions. This work highlights the role of quinoline derivatives in advancing synthetic methodologies (Kumar et al., 2019).
Propiedades
IUPAC Name |
3-(aminomethyl)-8-fluoro-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14-10-7(3-2-4-9(10)12)5-8(6-13)11(14)15/h2-5H,6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOIWPSTQHONQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C=C(C1=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



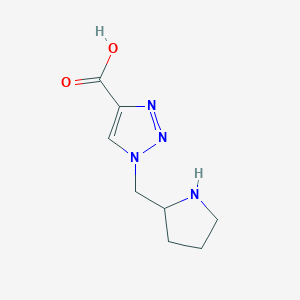




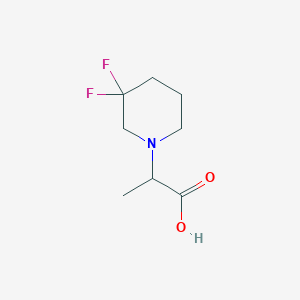
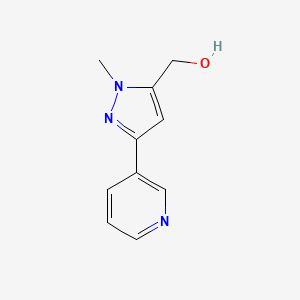
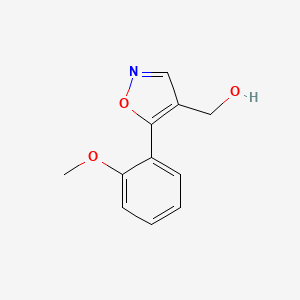
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)

